REACTION_CXSMILES
|
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N:8]([C:17]([CH3:23])([CH3:22])[C:18]([O:20]C)=O)=[N:9][C:10]([CH3:16])([CH3:15])[C:11]([O:13]C)=O.C[O-].[Na+].O>CO>[N:9]([C:10]([CH3:15])([CH3:16])[C:11]([NH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:13])=[N:8][C:17]([CH3:23])([CH3:22])[C:18]([NH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:20] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C(=O)OC)(C)C)C(C(=O)OC)(C)C
|
Name
|
sodium methoxide
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is dropwise added
|
Type
|
CUSTOM
|
Details
|
a reaction at room temperature
|
Type
|
STIRRING
|
Details
|
with stirring for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
The crystals are recovered by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(=NC(C(=O)NC1CCCCC1)(C)C)C(C(=O)NC1CCCCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.4 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |